molecular formula C15H11N3OS B12713371 5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl- CAS No. 82828-63-5

5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-

Cat. No.: B12713371
CAS No.: 82828-63-5
M. Wt: 281.3 g/mol
InChI Key: RIHBDEGQRWHDDI-UHFFFAOYSA-N
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Description

“5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a quinazolinone core fused with a thiadiazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” typically involves multi-step organic reactions. The starting materials and reagents may include aromatic amines, thiadiazole derivatives, and various catalysts. The reaction conditions often require controlled temperatures, solvents, and pH levels to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for such complex compounds may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield, purity, and cost-effectiveness. Specific details would depend on the compound’s intended use and the manufacturer’s proprietary processes.

Chemical Reactions Analysis

Types of Reactions

“5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

“5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for “5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other quinazolinone derivatives and thiadiazole-containing molecules. Examples might be:

  • Quinazolin-4-one
  • 1,3,4-Thiadiazole derivatives

Uniqueness

The uniqueness of “5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” lies in its specific structure, which combines the properties of both quinazolinone and thiadiazole rings. This fusion may result in unique chemical reactivity and biological activity not seen in other compounds.

Conclusion

“5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one, 2-ethyl-” is a complex and potentially versatile compound with applications across various scientific fields

Properties

CAS No.

82828-63-5

Molecular Formula

C15H11N3OS

Molecular Weight

281.3 g/mol

IUPAC Name

14-ethyl-13-thia-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,11,14-heptaen-17-one

InChI

InChI=1S/C15H11N3OS/c1-2-13-17-18-14(19)11-7-9-5-3-4-6-10(9)8-12(11)16-15(18)20-13/h3-8H,2H2,1H3

InChI Key

RIHBDEGQRWHDDI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=O)C3=CC4=CC=CC=C4C=C3N=C2S1

Origin of Product

United States

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